molecular formula C15H14O6 B600259 Catechin CAS No. 7295-85-4

Catechin

Cat. No. B600259
CAS RN: 7295-85-4
M. Wt: 290.27
InChI Key:
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Description

Catechin is a flavan-3-ol, a type of secondary metabolite providing antioxidant roles in plants. It belongs to the subgroup of polyphenols called flavonoids . The name of the catechin chemical family derives from catechu, which is the tannic juice or boiled extract of Mimosa catechu .


Synthesis Analysis

Catechins are produced by enzymatic oxidation of green tea catechins. In vitro model fermentation experiments using purified catechins have been useful in studying this process .


Molecular Structure Analysis

Catechin possesses two benzene rings (called the A and B rings) and a dihydropyran heterocycle (the C ring) with a hydroxyl group on carbon 3 . The A ring is similar to a resorcinol moiety while the B ring is similar to a catechol moiety .


Chemical Reactions Analysis

Catechins undergo various reactions, including oxidation. For instance, most of the black tea polyphenols are produced by enzymatic oxidation of green tea catechins .


Physical And Chemical Properties Analysis

Catechin is an organic compound with the chemical formula C15H14O6. It has a chiral center in its structure, therefore, there are two enantiomers, which are recorded as ()-catechin and (-)-catechin .

Scientific Research Applications

Inhibitor of SARS-CoV-2 Targets

A study identified this compound as a potential inhibitor of multiple SARS-CoV-2 targets . The compound was found to inhibit main protease (M pro), which is a potential target of SARS CoV-2 . It also showed potential to inhibit other important targets such as RNA-dependent RNA polymerase (RdRp), angiotensin converting enzyme-2 (ACE2), transmembrane protease serine -2 (TMPRSS2) and interleukin-6 (IL-6) along with main protease (M pro) .

Corrosion Inhibitor

The compound has been found to act as a good inhibitor and could serve as an effective corrosion inhibitor . The molecular dynamic simulation shows that the inhibitor could adsorb onto mild steel surface .

Antioxidant Properties

Catechins are strong antioxidants . They have been found to have both direct and indirect antioxidant activities, including scavenging reactive oxygen species (ROS) and chelating metal ions .

Anti-Inflammatory Effects

Catechins have been found to have anti-inflammatory effects . They can modulate inflammation and stress-associated genes .

Antimicrobial and Antiviral Effects

Catechins have been found to have antimicrobial and antiviral effects . They have demonstrated antimicrobial effects on both gram-positive and gram-negative bacteria .

Anti-Cancer Effects

Catechins have been found to have anti-cancer effects . They have shown positive anti-cancer effects in various studies .

Neuroprotective Effects

Epicatechin has been found to have neuroprotective effects . It has been found to reduce the signs of β-amyloid accumulation in C. elegans, improving motility and chemotaxis and increasing survival in transgenic strain peptide producers compared to nematodes not treated with Epicatechin .

Treatment of Muscular Atrophy

Epicatechin promotes skeletal muscle differentiation and counteracts the pathways that participate in the degradation of proteins . It has been found to inhibit myostatin expression and atrogenes MAFbx, FOXO, and MuRF1. Epicatechin showed positive effects on follistatin and on the stimulation of factors related to the myogenic actions (MyoD, Myf5, and myogenin) .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859304
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

CAS RN

13392-26-2, 17334-50-8, 7295-85-4
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source CAS Common Chemistry
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Record name NSC 81162
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Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
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Record name trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name cis-(±)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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